molecular formula C14H4N2Na2O8 B2648849 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone CAS No. 1093864-30-2

4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone

Cat. No.: B2648849
CAS No.: 1093864-30-2
M. Wt: 374.172
InChI Key: PZAMQVDITYQJTN-UHFFFAOYSA-L
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Description

4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of nitro groups and sodium oxy groups attached to an anthraquinone core, which imparts distinct chemical reactivity and functionality.

Chemical Reactions Analysis

4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The sodium oxy groups can be substituted with other functional groups, leading to the formation of new derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone involves its interaction with molecular targets such as enzymes and cellular receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone can be compared with other anthraquinone derivatives such as:

    1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar in structure but with hydroxyl groups instead of sodium oxy groups.

    1,5-Dinitroanthraquinone: Lacks the sodium oxy groups, resulting in different chemical reactivity.

    4,8-Dinitroanthraquinone: Similar nitro group positioning but without the sodium oxy groups.

The presence of sodium oxy groups in this compound imparts unique solubility and reactivity characteristics, distinguishing it from these similar compounds .

Properties

IUPAC Name

disodium;4,8-dinitro-9,10-dioxoanthracene-1,5-diolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O8.2Na/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19;;/h1-4,17-18H;;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMQVDITYQJTN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4N2Na2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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